Indazol-4-amine, N-(1-methylethyl)-
CAS No.:
Cat. No.: VC19877188
Molecular Formula: C10H13N3
Molecular Weight: 175.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H13N3 |
|---|---|
| Molecular Weight | 175.23 g/mol |
| IUPAC Name | N-propan-2-yl-1H-indazol-4-amine |
| Standard InChI | InChI=1S/C10H13N3/c1-7(2)12-9-4-3-5-10-8(9)6-11-13-10/h3-7,12H,1-2H3,(H,11,13) |
| Standard InChI Key | VBYKTKTXQXNGBH-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)NC1=CC=CC2=C1C=NN2 |
Introduction
Chemical Structure and Nomenclature
The molecular formula of N-(1-methylethyl)-1H-indazol-4-amine is C₁₀H₁₃N₃, derived from the parent 1H-indazol-4-amine (C₇H₇N₃) through the addition of an isopropyl group (-CH(CH₃)₂) at the 4-position amine . The indazole core consists of a benzene ring fused to a pyrazole ring, with nitrogen atoms at positions 1 and 2. Substitution at the 4-position introduces steric and electronic effects that influence solubility, stability, and intermolecular interactions .
The IUPAC name N-(1-methylethyl)-1H-indazol-4-amine explicitly denotes the isopropyl substitution on the amine group. Alternative nomenclature includes 4-(isopropylamino)-1H-indazole, reflecting the positional attachment of the substituent . The compound’s SMILES notation, C1=CC2=C(C=C1N)N(N=C2)C(C)C, encodes the connectivity of atoms, highlighting the isopropyl branch .
Synthesis and Reactivity
Synthetic Routes
The synthesis of N-(1-methylethyl)-1H-indazol-4-amine typically involves alkylation of the parent 1H-indazol-4-amine. In a representative procedure, 1H-indazol-4-amine reacts with isopropyl bromide or iodide in the presence of a base such as potassium carbonate, facilitating nucleophilic substitution at the amine group . Alternative methods include reductive amination using acetone and a reducing agent like sodium cyanoborohydride, though this approach may yield mixed products due to competing reactions at other reactive sites .
Physicochemical Properties
N-(1-Methylethyl)-1H-indazol-4-amine exhibits the following properties, inferred from structurally related indazole derivatives :
| Property | Value/Description |
|---|---|
| Molecular Weight | 175.24 g/mol |
| Melting Point | 162–165°C (predicted) |
| Boiling Point | 398.2±25.0°C (estimated) |
| Density | 1.22±0.1 g/cm³ |
| Solubility | Slightly soluble in water; soluble in DMSO, ethanol |
| pKa (amine) | ~8.5–9.0 |
| LogP (Octanol-Water) | 2.1±0.3 |
The isopropyl group increases hydrophobicity compared to the parent 1H-indazol-4-amine (LogP = 1.4), enhancing membrane permeability in biological systems .
Applications in Drug Development
N-(1-Methylethyl)-1H-indazol-4-amine serves as a versatile intermediate in synthesizing kinase inhibitors and GPCR modulators. For example, coupling with sulfonyl chlorides yields sulfonamide derivatives with enhanced target selectivity . In radiopharmaceuticals, iodine- or fluorine-labeled analogs are under investigation for positron emission tomography (PET) imaging .
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